

## Comparative Kinome Scan Analysis of CHF-6523, an Investigational PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHF-6523  |           |
| Cat. No.:            | B15577009 | Get Quote |

#### For Immediate Release

Parma, Italy – In a comprehensive analysis of its kinome scan and off-target profile, **CHF-6523**, an inhaled, selective phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) inhibitor, demonstrates a distinct selectivity profile when compared to other PI3K $\delta$  inhibitors, idelalisib and nemiralisib. This comparison guide provides a detailed overview of the available experimental data, offering valuable insights for researchers and drug development professionals in the fields of respiratory diseases and kinase inhibitor pharmacology.

**CHF-6523** was developed by Chiesi Farmaceutici for the potential treatment of chronic obstructive pulmonary disease (COPD).[1] The rationale for its development stems from the role of PI3K $\delta$  in regulating inflammatory pathways. To characterize its selectivity, a comprehensive kinome scan was performed using the Eurofins KINOMEscan® platform.

## Kinome Scan and Off-Target Profile of CHF-6523

The selectivity of **CHF-6523** was assessed against a panel of 468 kinases in the scanMAX<sup>TM</sup> Kinase Profiling Panel at a concentration of 1  $\mu$ M. The results reveal a high degree of selectivity for PI3K $\delta$ .

Table 1: Kinome Scan Results for **CHF-6523** (% Inhibition at 1 μM)



| Kinase Target                                                                              | % Inhibition |  |
|--------------------------------------------------------------------------------------------|--------------|--|
| PI3Kδ (Primary Target)                                                                     | 100          |  |
| РІЗКу                                                                                      | 99           |  |
| РІЗКβ                                                                                      | 85           |  |
| ΡΙ3Κα                                                                                      | 48           |  |
| mTOR                                                                                       | 11           |  |
| DNAPK                                                                                      | 1.8          |  |
| ATM                                                                                        | 0            |  |
| ATR                                                                                        | 0            |  |
| SMG1                                                                                       | 0            |  |
| Data extracted from the supplementary information of Bruno, P. et al., J. Med. Chem. 2024. |              |  |

As indicated in Table 1, **CHF-6523** exhibits potent inhibition of its primary target, PI3K $\delta$ . Significant inhibition is also observed for the closely related PI3K $\gamma$  and PI3K $\beta$  isoforms, while inhibition of PI3K $\alpha$  is less pronounced. Notably, minimal to no activity was detected against other kinases in the PIKK family, such as mTOR, DNAPK, ATM, ATR, and SMG1, highlighting its targeted activity within the PI3K family.

Further off-target liability was assessed using the Eurofins LeadProfilingScreen, which includes a panel of 44 non-kinase enzymes and receptors. At a concentration of 10  $\mu$ M, **CHF-6523** showed no significant off-target binding.

# Comparative Analysis with Alternative PI3Kδ Inhibitors

To provide a comprehensive understanding of **CHF-6523**'s profile, a comparison with the approved PI3K $\delta$  inhibitor idelalisib and another investigational inhaled PI3K $\delta$  inhibitor, nemiralisib, is presented.



Idelalisib, an oral inhibitor, is approved for the treatment of certain B-cell malignancies.[2] While detailed head-to-head kinome scan data under identical conditions is not publicly available, published information indicates that idelalisib is highly selective for PI3K $\delta$ , with IC50 values for PI3K $\alpha$ , PI3K $\beta$ , and PI3K $\gamma$  being 29-, 48-, and 250-fold higher, respectively, than for PI3K $\delta$ . A screening against 401 kinases at a concentration of 10 nM did not reveal significant off-target activity.[2]

Nemiralisib, another inhaled PI3K $\delta$  inhibitor investigated for respiratory diseases, has also been profiled for its kinase selectivity. While specific percentage inhibition data from a broad kinome scan is not readily available in the public domain, it is known to be a potent and selective PI3K $\delta$  inhibitor.

Table 2: Comparative Selectivity Profile of PI3Kδ Inhibitors

| Inhibitor   | Primary Target | Key Off-Targets<br>(where reported)                  | Administration<br>Route |
|-------------|----------------|------------------------------------------------------|-------------------------|
| CHF-6523    | ΡΙ3Κδ          | РІЗКу, РІЗКβ                                         | Inhaled                 |
| Idelalisib  | ΡΙ3Κδ          | PI3Kα, PI3Kβ, PI3Kγ<br>(at higher<br>concentrations) | Oral                    |
| Nemiralisib | ΡΙ3Κδ          | Data not publicly available in detail                | Inhaled                 |

### **Experimental Protocols**

KINOMEscan® Assay Methodology

The kinome scan profiling for **CHF-6523** was conducted by Eurofins Discovery using their proprietary KINOMEscan® technology.[3][4] This assay platform utilizes a competitive binding assay to quantify the interaction between a test compound and a panel of kinases.

The fundamental principle of the assay involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test



compound for the kinase. The captured kinase is then quantified using a highly sensitive method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound (% Inhibition).

## **Signaling Pathway and Experimental Workflow**

The PI3K $\delta$  signaling pathway plays a crucial role in the activation and function of immune cells. The following diagram illustrates the canonical PI3K/AKT signaling cascade.





Click to download full resolution via product page

Figure 1. Simplified PI3K/AKT signaling pathway and the point of intervention for CHF-6523.



The experimental workflow for determining the kinome profile of a compound like **CHF-6523** is a multi-step process.



Click to download full resolution via product page

Figure 2. General experimental workflow for the KINOMEscan® assay.

#### Conclusion

CHF-6523 demonstrates a highly selective profile for the PI3K $\delta$  isoform, with notable activity against PI3K $\gamma$  and PI3K $\beta$ . Its limited off-target activity against a broad panel of kinases and other proteins underscores its targeted design. While direct, comprehensive comparative kinome scan data for idelalisib and nemiralisib is limited in the public domain, the available information suggests that all three compounds are potent PI3K $\delta$  inhibitors. The distinct selectivity profiles and routes of administration of these inhibitors may translate to differences in their efficacy and safety profiles in various therapeutic contexts. The data presented in this guide provides a valuable resource for researchers investigating the role of PI3K $\delta$  in disease and for those involved in the development of next-generation kinase inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Kinome Scan Analysis of CHF-6523, an Investigational PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577009#kinome-scan-results-and-off-target-profile-of-chf-6523]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com